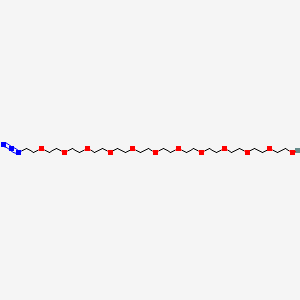

Azide-PEG12-alcohol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUKFRGNHZRMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73342-16-2 | |

| Record name | Azide-PEG12-alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Azide-PEG12-alcohol for Researchers and Drug Development Professionals

Introduction: Azide-PEG12-alcohol is a high-purity, heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] This polyethylene (B3416737) glycol (PEG) derivative is characterized by a terminal azide (B81097) group (N₃) and a terminal hydroxyl group (-OH), separated by a 12-unit PEG spacer.[3] The azide moiety serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile and highly specific covalent ligation to alkyne-containing molecules.[1][4][5] The hydroxyl group provides a site for further chemical modification, allowing for the attachment of other functional groups.[3] The hydrophilic PEG chain enhances the aqueous solubility and can reduce the immunogenicity of the resulting bioconjugates.[6][7] This guide provides a comprehensive overview of this compound, including its chemical properties, key applications, and detailed experimental protocols.

Core Properties and Specifications

Quantitative data for this compound has been compiled from various commercial suppliers to provide a comprehensive overview of its specifications.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₄₉N₃O₁₂ | [2] |

| Molecular Weight | 571.66 g/mol | [8] |

| CAS Number | 73342-16-2 | [2][8] |

| Appearance | White solid or colorless oil | [8] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |

| Storage Conditions | Recommended storage at -20°C for long-term stability | [2] |

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a versatile tool in several advanced research and development areas:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound is widely used as a linker in the synthesis of PROTACs.[1][4][9] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and hydrophilicity are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, this compound can be used to link potent cytotoxic drugs to monoclonal antibodies.[10][11] The azide group allows for the specific attachment of the drug to an alkyne-modified antibody, while the PEG spacer can improve the ADC's pharmacokinetic properties.

-

Peptide and Protein PEGylation: The process of PEGylation, or the covalent attachment of PEG chains to therapeutic proteins and peptides, is a well-established method to enhance their in vivo stability, solubility, and circulation half-life, while reducing their immunogenicity.[6][7][12] this compound provides a means for site-specific PEGylation through click chemistry.

-

Surface Modification and Functionalization: The azide group can be used to immobilize molecules onto alkyne-functionalized surfaces, such as nanoparticles, quantum dots, and microarrays, for various diagnostic and research applications.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation

This protocol describes the conjugation of an alkyne-functionalized small molecule to a protein that has been modified to contain an azide group, which could be derived from this compound.

Materials:

-

Azide-modified protein (in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)

-

Alkyne-functionalized small molecule (dissolved in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized small molecule. A molar excess of the small molecule (e.g., 10-50 equivalents) is typically used.

-

Preparation of the Copper Catalyst: In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio. Allow this mixture to stand at room temperature for 5-10 minutes.

-

Initiation of the Click Reaction: Add the copper catalyst mixture to the protein-small molecule solution. The final concentration of copper is typically in the range of 0.1-1 mM.

-

Addition of Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Purification: Remove the excess small molecule and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Characterization: Analyze the purified protein conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines a copper-free click chemistry approach for labeling cells that have been metabolically engineered to express azide-containing molecules on their surface.

Materials:

-

Cells with surface-expressed azides

-

A cyclooctyne-derivatized fluorescent probe (e.g., DBCO-fluorophore) dissolved in DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest the cells of interest. Wash the cells twice with PBS to remove any residual media components.

-

Labeling Reaction: Resuspend the cells in a suitable buffer or medium. Add the cyclooctyne-derivatized fluorescent probe to the cell suspension. The final concentration of the probe will depend on the specific probe and cell type but is typically in the range of 10-100 µM.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Washing: After incubation, wash the cells three times with PBS to remove any unreacted fluorescent probe.

-

Analysis: Resuspend the cells in PBS or an appropriate imaging buffer. The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

Visualizations of Key Processes

The following diagrams illustrate the chemical reactions and experimental workflows involving this compound.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 73342-16-2 | BroadPharm [broadpharm.com]

- 3. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. targetmol.cn [targetmol.cn]

- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Azide-PEG12-alcohol (CAS: 73342-16-2): A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Azide-PEG12-alcohol (CAS Number: 73342-16-2), a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the molecule's chemical and physical properties, provides detailed experimental protocols for its application, and visualizes key experimental workflows.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a terminal azide (B81097) group and a terminal hydroxyl group. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of conjugated biomolecules.[1] The azide moiety is a key functional group for "click chemistry," a class of rapid, selective, and high-yield bioorthogonal reactions.[2][3] The terminal hydroxyl group offers a further point for derivatization or attachment to other molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 73342-16-2 | [2] |

| Molecular Formula | C24H49N3O12 | [2] |

| Molecular Weight | 571.66 g/mol | [2] |

| Appearance | White solid or colorless oil | [2] |

| Purity | Typically >95% | [4] |

| Solubility | Water, DMSO, DCM, DMF | [2] |

| Storage Conditions | -20°C | [2] |

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several cutting-edge areas of biomedical research.

-

PROTAC Synthesis: As a PEG-based linker, this compound is instrumental in the synthesis of PROTACs.[2][5][6] PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker component can modulate the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC.[7]

-

Antibody-Drug Conjugates (ADCs): The principles of bioconjugation using this compound are directly applicable to the construction of ADCs. In this context, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.[1]

-

Bioconjugation and PEGylation: The azide group's ability to participate in click chemistry reactions allows for the efficient and specific covalent attachment of the PEG linker to biomolecules.[8] This process, known as PEGylation, can improve the therapeutic properties of peptides, proteins, and other biologics by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[9]

Experimental Workflows and Methodologies

The primary utility of this compound lies in its application in azide-alkyne cycloaddition reactions. Two main variants of this "click chemistry" are commonly employed: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Experimental Workflow for Bioconjugation

The overall process for conjugating a molecule of interest to a target using this compound via click chemistry follows a two-stage process. First, the target molecule is functionalized with a reactive partner for the azide (an alkyne or a strained alkyne). Subsequently, the azide-PEG linker is attached via a click reaction.

Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating this compound to an alkyne-functionalized biomolecule.[4][10][11]

Materials:

-

Alkyne-functionalized biomolecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Solvent for dissolving linker (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in deionized water.

-

Prepare a 200 mM stock solution of THPTA ligand in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

Dissolve the alkyne-functionalized biomolecule and this compound in the appropriate buffers or solvents to their desired concentrations.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized biomolecule and a 1.1 to 1.5 molar excess of this compound.

-

Add the reaction buffer to achieve the desired final concentration.

-

To pre-form the catalyst complex, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.

-

Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.1 to 2 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 10 mM.

-

-

Reaction and Monitoring:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Upon completion, purify the conjugate to remove excess reagents and byproducts using methods such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

-

Table 2: Typical Quantitative Parameters for CuAAC

| Parameter | Recommended Range | Notes |

| Alkyne Substrate | 1 equivalent | The limiting reagent. |

| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide ensures complete reaction. |

| Copper(II) Sulfate | 0.01 - 0.1 equivalents | The catalyst. |

| Sodium Ascorbate | 0.1 - 1.0 equivalents | The reducing agent to maintain copper in the Cu(I) state. |

| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and enhances reaction efficiency. |

Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems where the cytotoxicity of copper is a concern.[1][12][13] This protocol outlines the conjugation of this compound to a biomolecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-functionalized biomolecule (e.g., antibody)

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF for dissolving the linker

Procedure:

-

Preparation of Reagents:

-

Dissolve the DBCO-functionalized biomolecule in the reaction buffer to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

-

SPAAC Reaction:

-

Add the this compound stock solution to the solution of the DBCO-functionalized biomolecule. A 5- to 20-fold molar excess of the azide linker is typically used to ensure efficient conjugation.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% to prevent denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography or dialysis.

-

Application in PROTAC Synthesis: A Logical Workflow

The synthesis of a PROTAC using this compound typically involves a modular approach where the target protein-binding ligand and the E3 ligase-binding ligand are synthesized with complementary reactive handles (e.g., an alkyne and an azide). The this compound then serves to link these two components.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the fields of drug discovery, chemical biology, and materials science. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the precise construction of complex biomolecular conjugates. The protocols and data presented in this guide are intended to facilitate the effective application of this linker in the development of next-generation therapeutics and research reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. researchgate.net [researchgate.net]

- 10. axispharm.com [axispharm.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

The Role of PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Bioconjugate Efficacy

In the intricate field of bioconjugation, the covalent linking of molecules to biological entities like proteins, antibodies, or peptides is fundamental to creating advanced therapeutics and diagnostics. The linker, a seemingly simple bridge between a biomolecule and a payload, is a critical design element that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone technology.

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[1] When used as a spacer in bioconjugation, it is not merely an inert connector but an active modulator of a conjugate's properties. This guide provides an in-depth technical overview of the multifaceted role of PEG spacers, summarizing key quantitative data, detailing experimental protocols, and visualizing the core processes involved in their application.

Core Advantages of PEG Spacer Integration

The incorporation of a PEG spacer addresses several fundamental challenges in bioconjugate development, primarily by mitigating the hydrophobicity of many payloads and providing spatial separation.[2] This leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties.

-

Enhanced Solubility and Stability : Many potent therapeutic payloads, such as cytotoxic drugs used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic. This can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing, stability, and circulation times.[2] Hydrophilic PEG linkers act as a solubilizing agent, effectively shielding the hydrophobic drug, preventing aggregation, and improving the conjugate's stability in aqueous solutions.[2][3]

-

Improved Pharmacokinetics and the "Stealth Effect" : PEGylation, the attachment of PEG chains, creates a hydrophilic shield around the bioconjugate. This shield entraps water molecules, forming a hydration shell that increases the molecule's hydrodynamic volume.[4] This larger size reduces renal clearance, prolonging the conjugate's circulation half-life.[5][6] Furthermore, this "stealth effect" masks the bioconjugate from the immune system and proteolytic enzymes, reducing immunogenicity and degradation, which allows for improved drug exposure at the target site.[2][7]

-

Reduced Immunogenicity : The PEG shield can mask antigenic epitopes on therapeutic proteins, minimizing the risk of an immune response and the formation of anti-drug antibodies.[3] This is crucial for therapies that require repeated administration.

-

Optimal Spacing and Minimized Steric Hindrance : A PEG spacer provides physical distance between the biomolecule and the payload.[8] This separation can be critical for preserving the biological activity of the protein or antibody by preventing the payload from interfering with its target-binding site.[9] It also ensures the payload is accessible to its molecular target once the bioconjugate reaches its destination.[9]

The Critical Influence of PEG Spacer Properties

The specific characteristics of the PEG spacer, particularly its length and structure, are key parameters that must be optimized for each bioconjugate.

-

Effect of Spacer Length : The length of the PEG chain is a critical design parameter that creates a trade-off between pharmacokinetic benefits and potential loss of potency.

-

Longer PEGs (e.g., PEG8, PEG12, and longer) generally lead to improved pharmacokinetics, including slower clearance and increased overall exposure (Area Under the Curve, AUC).[2] They are more effective at solubilizing highly hydrophobic payloads, enabling higher DARs in ADCs.[4] However, an excessively long and flexible linker might hinder the payload's interaction with its target due to steric hindrance, potentially reducing immediate in vitro cytotoxicity.[2]

-

Shorter PEGs (e.g., PEG2, PEG4) can be advantageous for creating more compact conjugates.[5] In some cases, a shorter, more constrained linker may lead to higher binding affinity with the target receptor.[10] However, they may be less effective at mitigating hydrophobicity and improving pharmacokinetics.[11]

-

-

Effect of Structure (Linear vs. Branched) :

-

Linear PEG linkers are the most common type, consisting of a straight chain of ethylene (B1197577) glycol units used to connect two functional groups.[12]

-

Branched PEG linkers have multiple "arms," which allows for the attachment of multiple payloads.[12] This can be used to increase the drug load on a single bioconjugate without promoting aggregation, potentially enhancing potency.[13]

-

Key Applications in Bioconjugation

PEG spacers are integral to the design of numerous cutting-edge biotherapeutics.

-

Antibody-Drug Conjugates (ADCs) : In ADCs, PEG spacers are incorporated into the linker connecting a potent cytotoxic drug to a monoclonal antibody. The PEG component improves the ADC's solubility, allows for higher and more consistent drug-to-antibody ratios (DARs), and extends its circulation half-life, leading to a wider therapeutic window.[2][4]

-

PROteolysis TArgeting Chimeras (PROTACs) : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for the formation of a stable and productive ternary complex. PEG linkers are widely used to enhance the solubility and cell permeability of these often large and lipophilic molecules and to optimize the spatial orientation between the two ligands for efficient degradation.[8][14]

-

Nanoparticle and Surface Modification : PEGylation is used to coat the surface of nanoparticles, liposomes, and medical devices.[15][16] The PEG layer provides stealth properties, enabling the nanoparticles to evade the immune system, increase circulation time, and enhance accumulation in diseased tissues through the enhanced permeability and retention (EPR) effect.[15]

Data Presentation: Quantitative Analysis of PEG Spacer Effects

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| PEG Linker Length | Clearance Rate (mL/kg/day) | Exposure (AUC) Change vs. No PEG | Reference |

|---|---|---|---|

| No PEG | ~8.5 | Baseline | [2] |

| PEG2 | ~7.0 | Moderate Increase | [11] |

| PEG4 | ~5.5 | Significant Increase | [11] |

| PEG8 | ~3.0 | Plateaued Maximum Increase | [2][11] |

| PEG12 | ~3.1 | Plateaued Maximum Increase |[11] |

This table synthesizes data showing that increasing PEG spacer length in an ADC linker directly reduces the clearance rate and increases drug exposure, with the effect plateauing around 8 PEG units.[2][11]

Table 2: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity

| Conjugate | PEG Length (n units) | Binding Affinity IC50 (nM) |

|---|---|---|

| natGa-NOTA-PEGn-RM26 | 2 | 3.1 ± 0.2 |

| natGa-NOTA-PEGn-RM26 | 3 | 3.9 ± 0.3 |

| natGa-NOTA-PEGn-RM26 | 4 | 5.4 ± 0.4 |

| natGa-NOTA-PEGn-RM26 | 6 | 5.8 ± 0.3 |

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR).[13] In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[13]

Table 3: Effect of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| Conjugate | Description | Target Cell Line | IC50 (nM) |

|---|---|---|---|

| HM | No PEG Spacer | NCI-N87 (HER2-high) | 1.12 ± 0.11 |

| HP4KM | PEG4 Spacer | NCI-N87 (HER2-high) | 2.15 ± 0.22 |

| HP10KM | PEG10 Spacer | NCI-N87 (HER2-high) | 4.90 ± 0.45 |

Data shows that for these affibody-drug conjugates, increasing the PEG linker length resulted in a higher IC50 value, indicating a slight reduction in immediate in vitro cytotoxicity, potentially due to steric hindrance.[17]

Experimental Protocols

The versatility of PEG spacers is realized through their functionalization with a variety of reactive groups. The two most common chemistries for bioconjugation target primary amines (e.g., on lysine (B10760008) residues) and sulfhydryl groups (from cysteine residues).

Protocol 1: NHS-Ester-PEG Conjugation to Primary Amines

This protocol describes the general procedure for conjugating an amine-reactive PEG linker (e.g., NHS-PEG-Payload) to a protein such as an antibody.

Materials:

-

Protein (e.g., Antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

NHS-Ester-PEG-Linker.

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Preparation of Reagents :

-

Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[18][19] If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.[6][20]

-

Equilibrate the vial of NHS-Ester-PEG-Linker to room temperature before opening to prevent moisture condensation.[20]

-

Immediately before use, dissolve the PEG-NHS Ester in DMSO or DMF to create a stock solution (e.g., 10 mM).[18][20] Do not store the stock solution as the NHS-ester moiety is susceptible to hydrolysis.[6]

-

-

Conjugation Reaction :

-

Calculate the volume of the PEG-NHS Ester stock solution required to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.[19]

-

Slowly add the PEG-NHS Ester solution to the protein solution while gently stirring. The final concentration of organic solvent should ideally be kept below 10% to avoid protein denaturation.[18]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[12][19]

-

-

Quenching the Reaction :

-

Purification :

-

Characterization :

-

Analyze the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) and purity using methods such as SDS-PAGE, SEC-HPLC, and Mass Spectrometry.[21]

-

Protocol 2: Maleimide-PEG Conjugation to Sulfhydryl Groups

This protocol describes the site-specific conjugation of a PEG-Maleimide linker to a thiol group on a protein, often generated by the reduction of interchain disulfide bonds in an antibody.

Materials:

-

Protein/Antibody containing accessible disulfide bonds.

-

Reducing Agent (e.g., TCEP or DTT).

-

Maleimide-PEG-Linker.

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5.[12]

-

Desalting column.

Procedure:

-

Antibody Reduction (if necessary) :

-

To a solution of the antibody, add a molar excess of a reducing agent like TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds and generate free sulfhydryl groups.

-

Incubate at 37°C for 1-2 hours.

-

-

Buffer Exchange :

-

Remove the excess reducing agent immediately prior to conjugation, as it would react with the maleimide. Perform a buffer exchange into a thiol-free buffer (e.g., PBS, pH 7.2) using a desalting column.[12]

-

-

Preparation of PEG-Maleimide :

-

Dissolve the Maleimide-PEG-Linker in a suitable solvent (e.g., DMSO, or directly in the reaction buffer if soluble) to create a stock solution.

-

-

Conjugation Reaction :

-

Quenching the Reaction (Optional) :

-

The reaction can be quenched by adding a free thiol-containing reagent, such as cysteine or 2-mercaptoethanol, to react with any excess PEG-Maleimide.[21]

-

-

Purification :

-

Characterization :

-

Analyze the final conjugate by SDS-PAGE (to observe a shift in molecular weight), SEC-HPLC (to assess purity and aggregation), and Mass Spectrometry (to confirm conjugation and determine DAR).[21]

-

Protocol 3: In Vitro Cytotoxicity (MTT) Assay for ADCs

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of a PEGylated ADC on antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.

-

Complete cell culture medium.

-

ADC constructs and unconjugated payload.

-

96-well cell culture plates.

-

MTT solution (e.g., 5 mg/mL in PBS).[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[7]

-

Microplate reader.

Procedure:

-

Cell Seeding :

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of complete medium.[7]

-

Prepare plates for both Ag+ and Ag- cell lines. Include wells for untreated controls and blank (medium only).

-

Incubate the plate at 37°C with 5% CO₂ overnight to allow cells to attach.[7]

-

-

ADC Treatment :

-

Prepare serial dilutions of the ADC and the free payload in complete medium.

-

Add 50-100 µL of the diluted ADC solutions to the appropriate wells. Add fresh medium to the untreated control wells.

-

Incubate the plate at 37°C for a period relevant to the payload's mechanism of action (typically 72-120 hours).[22]

-

-

MTT Addition and Incubation :

-

After the treatment incubation, add 20 µL of MTT solution to each well.[22]

-

Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will metabolize the MTT into purple formazan (B1609692) crystals.[22]

-

-

Solubilization :

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark at 37°C overnight or for at least 4 hours.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance of each well at 570 nm using a microplate reader.[22]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percent viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) illustrate core workflows and logical relationships in PEG-mediated bioconjugation.

Caption: Workflow for NHS-Ester-PEG conjugation to primary amines on an antibody.

Caption: Workflow for Maleimide-PEG conjugation to free sulfhydryl groups.

Caption: The "Stealth Effect" of PEGylation shields bioconjugates from clearance.

Caption: Mechanism of a PROTAC using a PEG spacer to induce target protein degradation.

Challenges and Future Perspectives

Despite its widespread success, PEGylation is not without challenges. One emerging concern is the potential for anti-PEG antibodies, which can be pre-existing in some individuals or induced by treatment, leading to accelerated clearance of the PEGylated drug.[22] This has spurred research into alternative "stealth" polymers, such as polysarcosine or polyzwitterions, that may offer similar benefits with a different immunogenic profile.[23]

Furthermore, innovations are focused on creating more homogenous bioconjugates through site-specific PEGylation techniques and developing biodegradable or cleavable PEG linkers to mitigate any potential long-term accumulation concerns.[23]

Conclusion

PEG spacers are a powerful and versatile tool in bioconjugation, playing a disproportionately large role in the ultimate success of a therapeutic or diagnostic agent. By providing a hydrophilic, flexible, and biocompatible linkage, they address fundamental challenges in drug development, including solubility, stability, immunogenicity, and pharmacokinetics. The ability to tune the length and structure of the PEG linker allows for the fine-tuning of a bioconjugate's properties to optimize its therapeutic index. As research advances, next-generation PEGylation techniques and alternative polymers will continue to play a pivotal role in the future of biopharmaceuticals, enabling the development of safer and more effective treatments for a wide range of diseases.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. confluore.com [confluore.com]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a concept introduced by K.B. Sharpless in 2001 to describe chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1][2][3] This approach to synthesis emphasizes simplicity and reliability, allowing for the rapid and efficient joining of molecular building blocks.[4][5] The core principle of click chemistry is to use reactions that are highly selective and operate under mild, often aqueous, conditions, making them ideal for applications in biology, drug discovery, and materials science.[4][6] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] The azide (B81097) and alkyne functional groups are largely inert in biological systems, making this reaction bioorthogonal.[1][9]

This guide provides a comprehensive overview of the core click chemistry reagents, their reaction mechanisms, quantitative data, and detailed experimental protocols for their use.

Core Click Chemistry Reactions and Reagents

The two most widely utilized click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][7] This reaction is not spontaneous and requires a copper(I) catalyst to proceed at a significant rate.[2] The copper catalyst can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[2][10]

Key Reagents:

-

Azides: Organic azides (R-N₃) are stable and can be readily introduced into a wide range of molecules, including proteins, nucleic acids, and small molecules.[1][]

-

Alkynes: Terminal alkynes (R-C≡CH) are the complementary reactive partners for azides in CuAAC.[12]

-

Copper(I) Catalyst: Typically generated from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate.[10][13]

-

Ligands: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by Carolyn Bertozzi, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[14][] The driving force for this reaction is the release of ring strain in the cyclooctyne, which allows the cycloaddition to proceed without the need for a cytotoxic copper catalyst.[14][16] This makes SPAAC particularly well-suited for applications in living systems.[][17]

Key Reagents:

-

Azides: Similar to CuAAC, organic azides are used as one of the reactive partners.

-

Strained Cyclooctynes: These are the key reagents in SPAAC. Common examples include:

-

DIBO (Dibenzocyclooctynol): Known for its fast reaction rates and high stability.[18]

-

BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of high reactivity and small size.[][18]

-

DBCO (Dibenzocyclooctyne): A very active cyclooctyne used for labeling azide-modified biomolecules without a copper catalyst.[]

-

Quantitative Data: A Comparison of Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor.[19]

| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴[20] | Very fast kinetics, requires copper catalyst, potential for cytotoxicity.[20] |

| SPAAC | Strained Cyclooctyne + Azide | 10⁻² to 1[21] | Copper-free, bioorthogonal, kinetics depend on the specific cyclooctyne used.[21][22] |

| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | 1 to 10⁶[20][21] | Extremely fast kinetics, copper-free, bioorthogonal.[20][21] |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the bioconjugation of an azide-containing molecule to an alkyne-functionalized biomolecule.[10][23]

Reagents:

-

Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Azide-containing molecule (e.g., a fluorescent probe).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM).

-

Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM).

Procedure:

-

In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing molecule in the desired molar ratio in buffer to a final volume of approximately 450 µL.

-

Add the copper-chelating ligand to the reaction mixture. For example, add 5.0 µL of a 50 mM THPTA stock solution.

-

Add the CuSO₄ stock solution. For example, add 2.5 µL of a 20 mM stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. For example, add 25 µL of a 100 mM stock solution.

-

Mix the reaction gently by inverting the tube several times.

-

Incubate the reaction at room temperature for 1-4 hours.

-

The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification steps such as precipitation or chromatography.[23]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling an azide-functionalized biomolecule with a strained cyclooctyne reagent.[14]

Reagents:

-

Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Strained cyclooctyne reagent (e.g., DBCO-PEG-biotin) dissolved in a compatible solvent (e.g., DMSO).

Procedure:

-

To the solution of the azide-functionalized biomolecule, add the strained cyclooctyne reagent. A typical starting point is to use a 10- to 50-fold molar excess of the cyclooctyne reagent.[24]

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[14][24]

-

The reaction proceeds to completion, and the resulting conjugate can often be used directly in subsequent applications or purified if necessary (e.g., via size-exclusion chromatography to remove excess labeling reagent).

-

Validate the conjugate formation using appropriate analytical techniques such as SDS-PAGE or mass spectrometry.[14]

Visualizations

Signaling Pathway Labeling via Click Chemistry

The following diagram illustrates a general workflow for labeling and detecting a target protein in a signaling pathway using click chemistry.

Caption: Workflow for labeling a target protein using metabolic incorporation of an azide and subsequent SPAAC reaction with a fluorescent alkyne probe for detection.

CuAAC Reaction Mechanism

The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is depicted below.

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC Reaction Mechanism

The mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a concerted [3+2] cycloaddition.

Caption: The concerted mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

Click chemistry provides a powerful and versatile set of tools for molecular synthesis and bioconjugation.[3][4] The choice between CuAAC and SPAAC depends on the specific experimental requirements, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell and in vivo applications.[23] By understanding the core principles, reagents, and protocols outlined in this guide, researchers can effectively leverage click chemistry to advance their work in drug development, chemical biology, and beyond.[6][25]

References

- 1. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. chempep.com [chempep.com]

- 4. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. csmres.co.uk [csmres.co.uk]

- 7. labinsights.nl [labinsights.nl]

- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 23. benchchem.com [benchchem.com]

- 24. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] An optimized linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3]

This technical guide provides a comprehensive overview of PROTAC linkers, detailing their function, classification, and the impact of their properties on therapeutic efficacy. It further outlines key experimental protocols for the synthesis and evaluation of PROTACs, offering a practical resource for researchers in the field of targeted protein degradation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type has a profound impact on the physicochemical properties and biological activity of the resulting PROTAC.[3]

Flexible Linkers

Flexible linkers, primarily composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, are the most common type used in initial PROTAC design due to their synthetic tractability.[3]

-

Alkyl Chains: These are simple hydrocarbon chains of varying lengths. They offer significant conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation.[3] However, they can contribute to high lipophilicity and a large number of rotatable bonds, which may negatively affect cell permeability and oral bioavailability.[3]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility of PROTACs. The ethylene (B1197577) glycol units impart polarity and can participate in hydrogen bonding.[3][4]

Advantages of Flexible Linkers:

-

Synthetically accessible and easy to modify.[3]

-

Conformational flexibility increases the likelihood of forming a productive ternary complex.[3]

Disadvantages of Flexible Linkers:

-

High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[3]

-

Can contribute to poor physicochemical properties and metabolic instability.[3]

Rigid Linkers

To overcome the drawbacks of flexible linkers, more rigid designs are increasingly being explored. These linkers often incorporate cyclic structures or aromatic systems.[3]

-

Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) constrain the linker's conformation.[4]

-

Aromatic Systems: Phenyl rings and other aromatic systems introduce rigidity.[3]

-

Click Chemistry Moieties: Triazole rings formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) are metabolically stable and provide a rigid connection.[4]

Advantages of Rigid Linkers:

-

Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[3]

-

Can improve selectivity by disfavoring off-target ternary complex formation.[3]

-

Often lead to improved physicochemical and pharmacokinetic properties.[3]

Disadvantages of Rigid Linkers:

-

More synthetically challenging to prepare.[3]

-

Lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[3]

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The optimization of a PROTAC is an empirical process that often requires the synthesis and evaluation of a library of compounds with varying linker properties. The following tables summarize key quantitative findings from the literature on the impact of linker length and composition on PROTAC performance.

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy (DC50 and Dmax)

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [5] |

| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | >76 | [5] |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [5] |

| p38α | Not Specified | 20 | Efficient Degradation | Not Specified | [6] |

| p38α | Not Specified | 15-17 | Optimal Degradation | Not Specified | [6] |

| p38α | Not Specified | < 15 | Poor Degradation | Not Specified | [6] |

| BRD4 | PEG | 0-12 | Varied | Varied | [5] |

Table 2: Impact of Linker Composition on PROTAC Physicochemical Properties and Cell Permeability

| PROTAC Series | Linker Composition | Key Physicochemical Property | Cell Permeability | Reference |

| VHL-recruiting PROTACs | Aliphatic vs. Ethylene Glycol | Varied lipophilicity and polarity | Linker composition had a profound impact on passive cell permeability.[7][8] | [7][8] |

| CRBN-recruiting PROTACs | Ethylene Glycol vs. Alkyl | Increased lipophilicity with alkyl linker | Increased with alkyl linker | [9] |

| BCR-ABL PROTACs | Amide vs. Ether | Altered hydrogen bonding potential | Higher with ether linker | [10] |

| General PROTACs | Introduction of piperidine/piperazine | Increased rigidity and water solubility | Enhanced | [11] |

Signaling Pathways and Experimental Workflows

A deep understanding of the signaling pathways affected by PROTACs and the experimental workflows for their development is crucial for successful drug discovery.

PROTAC-Mediated Degradation of the Androgen Receptor (AR)

The Androgen Receptor (AR) is a key driver in prostate cancer. PROTACs that target AR for degradation have shown promise in overcoming resistance to traditional AR inhibitors.[12][13]

General PROTAC Development Workflow

The development of a potent and selective PROTAC involves a multi-step, iterative process.

Experimental Protocols

Synthesis of a PEG-based PROTAC via Click Chemistry

This protocol outlines the synthesis of a PROTAC using a PEG linker and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14]

Materials:

-

Warhead-Alkyne (1.0 eq)

-

E3 Ligand-PEGn-Azide (1.0 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent (e.g., t-BuOH/H2O or DMF)

Procedure:

-

Dissolve the Warhead-Alkyne and E3 Ligand-PEGn-Azide in the chosen solvent.[1]

-

Prepare fresh aqueous solutions of sodium ascorbate and CuSO4·5H2O in separate vials.[1]

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[1]

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the PROTAC using standard chromatographic techniques.

Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of a target protein following PROTAC treatment.[15]

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).[15]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[15]

-

Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.[15]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.[16]

Procedure:

-

Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity (KD1).[16]

-

Binary Binding (PROTAC to POI): Titrate the PROTAC into a solution of the POI to determine the binding affinity (KD2).[16]

-

Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and POI to determine the apparent binding affinity in the ternary complex (KD,ternary).[16]

-

Cooperativity Calculation: The cooperativity factor (α) is calculated as α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[16]

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

NanoBRET™ is a live-cell assay that can be used to measure target engagement and the formation of the ternary complex in a cellular environment.[17][18]

Target Engagement Assay:

-

The target protein is expressed as a NanoLuc® fusion protein.

-

A fluorescent tracer that binds to the target protein is added to the cells.

-

The PROTAC is added, and its competition with the tracer for binding to the target protein results in a decrease in the BRET signal, allowing for the determination of intracellular target engagement.[17]

Ternary Complex Formation Assay:

-

The target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to HaloTag®, which is labeled with a fluorescent ligand.

-

The addition of a PROTAC brings the NanoLuc®-target and HaloTag®-E3 ligase into close proximity, resulting in an increase in the BRET signal, which is indicative of ternary complex formation.[17][18]

Conclusion

The linker is a pivotal component in the design of effective and selective PROTACs. A deep understanding of how linker properties—including length, composition, and rigidity—influence ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful development of this therapeutic modality. The traditional "trial and error" approach to linker design is gradually being supplemented by more rational, structure-based, and computational methods.[5] The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of PROTACs and for developing the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]

- 3. chempep.com [chempep.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. selvita.com [selvita.com]

- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Azide-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the aqueous solubility of Azide-PEG12-alcohol, a critical parameter for its application in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this heterobifunctional linker is paramount for designing and executing successful experiments, ensuring reproducible results, and developing effective therapeutics. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visual representation of the molecular attributes that govern its behavior in aqueous media.

Core Concepts: Understanding the Solubility of PEGylated Molecules

Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the solubility and bioavailability of molecules. The inherent hydrophilicity of the repeating ethylene (B1197577) glycol units facilitates interaction with water molecules, thereby increasing the aqueous solubility of the conjugated molecule. This compound, with its 12-unit PEG chain, is designed to be readily soluble in aqueous media, a property confirmed by multiple suppliers[1][2][3]. While precise quantitative solubility limits are not extensively published for this specific molecule, its structural analogues and general principles of PEG chemistry provide a strong basis for estimating its solubility.

The solubility of this compound is primarily dictated by the hydrophilic nature of its PEG chain. The ether oxygens along the backbone form hydrogen bonds with water molecules, effectively creating a hydration shell that promotes dissolution. The terminal azide (B81097) and alcohol functional groups are relatively small and do not significantly detract from the overall hydrophilicity.

Quantitative Solubility Data

| Compound/Derivative | Molecular Weight ( g/mol ) | Reported Aqueous Solubility | Notes |

| This compound | ~571.66 | Estimated: Freely Soluble / Miscible | Based on the high solubility of other low MW PEGs. |

| Polyethylene Glycol 10,000 | 10,000 | 100 mg/mL | Demonstrates the high water solubility of larger PEG chains. |

| Low Molecular Weight PEGs | < 1,000 | Miscible in all proportions | General characteristic of short-chain PEGs. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific application, the following established methods can be employed. The "gold standard" for thermodynamic solubility is the shake-flask method. For higher throughput needs, the kinetic solubility assay is a suitable alternative.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the benchmark for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

HPLC-UV or LC/MS system

-

Calibrated analytical balance

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired aqueous buffer to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial on a shaker or in an orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for 24-72 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

-

Analyze the collected supernatant and the standard solutions using a validated HPLC-UV or LC/MS method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant. This concentration represents the thermodynamic solubility.

-

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method provides a rapid assessment of solubility and is suitable for screening purposes.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Methodology:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This will create a range of concentrations.

-

-

Precipitation Induction:

-

The addition of the aqueous buffer to the DMSO stock will cause the compound to precipitate if its solubility limit is exceeded.

-

-

Turbidity Measurement:

-

Measure the turbidity of each well using a nephelometric plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternatively, UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) can be used to detect light scattering from precipitated particles.

-

Visualization of Solubility Determinants

The following diagram illustrates the key molecular features of this compound and their contribution to its high aqueous solubility.

Caption: Molecular determinants of this compound's aqueous solubility.

Conclusion

This compound is a highly water-soluble molecule, a characteristic primarily imparted by its 12-unit polyethylene glycol chain. This inherent solubility is a significant advantage for its use in various bioconjugation and drug delivery applications, as it simplifies experimental workflows and enhances the bioavailability of conjugated molecules. While quantitative solubility data is not extensively documented, its structural properties strongly suggest free miscibility in aqueous solutions. For applications requiring precise solubility values, the provided experimental protocols offer robust methods for their determination. The continued use of well-characterized and highly soluble linkers like this compound will undoubtedly contribute to advancements in biomedical research and therapeutic development.

References

The Pivotal Role of the Terminal Hydroxyl Group in Poly(ethylene glycol) Linkers: A Technical Guide for Drug Development

An in-depth technical guide on the function of the terminal hydroxyl group in PEG linkers.

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and biotechnology. Its unique properties, including high water solubility, biocompatibility, and lack of immunogenicity, have made it the gold standard for modifying therapeutic proteins, peptides, and small molecules. This process, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug. While the polymer chain itself is crucial, the functionality of its terminal groups dictates its utility. This guide focuses on the foundational role of the terminal hydroxyl (-OH) group, a common starting point for the synthesis of a vast array of PEG derivatives used in bioconjugation and drug development.

The Chemistry of the Terminal Hydroxyl Group

The terminal hydroxyl group of a PEG linker is a primary alcohol. While relatively stable, it possesses a lone pair of electrons on the oxygen atom, making it a weak nucleophile. This inherent, albeit modest, reactivity is the key to its versatility. The hydroxyl group can be chemically activated or converted into other functional groups, enabling covalent attachment to various biomolecules.

The reactivity of the terminal hydroxyl group can be influenced by several factors, including the solvent, temperature, and the presence of catalysts. For instance, in aprotic solvents, the nucleophilicity of the hydroxyl group is enhanced.

Activation of the Terminal Hydroxyl Group for Bioconjugation

Direct conjugation of the hydroxyl group to biomolecules is generally inefficient and requires harsh conditions that can be detrimental to the biomolecule. Therefore, the hydroxyl group is typically "activated" to create a more reactive intermediate. This is a critical step in the synthesis of functionalized PEG linkers.

A common strategy involves converting the hydroxyl group into a better leaving group. This can be achieved through several chemical reactions, as illustrated in the diagram below.

A Technical Guide to Azide-PEG12-alcohol for Research Applications

For Research Use Only. Not for use in diagnostic procedures.

This guide provides an in-depth overview of Azide-PEG12-alcohol, a heterobifunctional crosslinker designed for advanced applications in bioconjugation, drug development, and materials science. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's core properties, chemical reactivity, and established experimental protocols.

Core Properties and Specifications

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a discrete chain of 12 ethylene (B1197577) glycol units.[1] This precise length ensures batch-to-batch consistency and predictable behavior in molecular constructs.[1][2] The molecule is functionalized with a terminal azide (B81097) group (-N3) and a terminal hydroxyl group (-OH), making it a versatile tool for sequential or orthogonal chemical modifications.[3][4] The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical feature for biological applications.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C24H49N3O12 | [3][][7] |

| Molecular Weight | ~571.67 g/mol | [3][][7][8] |

| CAS Number | 1821464-55-4, 73342-16-2 | [3][][7][9][10] |

| Typical Purity | >95% | [4][7] |

| Appearance | White solid to colorless oil | [][11] |

| Solubility | Soluble in Water, DMSO, DMF, DCM, Acetonitrile, THF | [][8][11] |

| Long-term Storage | -20°C, protected from light and moisture | [3][8] |

| Short-term Storage | 0 - 4°C | [3] |

Chemical Reactivity and Key Applications

The dual functionality of this compound allows for its integration into complex molecular architectures through well-defined chemical reactions.

The Azide Functional Group: A Gateway to Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[12][13][14] This makes this compound an ideal linker for attaching molecules to biological targets in aqueous environments.[13]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide group of this compound reacts with a terminal alkyne-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole ring.[9][15][] This reaction is highly efficient and orthogonal to most biological functional groups.[]

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This "copper-free" click reaction involves reacting the azide group with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[9][12][14] The ring strain of the alkyne component provides the activation energy for the cycloaddition, eliminating the need for a metal catalyst.[]

The Hydroxyl Functional Group: A Point for Further Derivatization

The terminal hydroxyl group (-OH) provides an additional site for modification. It can be derivatized into other functional groups, such as esters, ethers, or halides, or replaced to attach other reactive moieties, enabling the synthesis of more complex heterobifunctional or multifunctional linkers.[3][4]

Key Application: Synthesis of PROTACs and ADCs

This compound is extensively used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] The PEG12 linker physically separates the two ligand-binding domains, and its hydrophilic nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2][5] Similarly, this linker is valuable in creating Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to an antibody, often enhancing the stability and solubility of the conjugate.[1][5]

Experimental Protocols

The following are generalized protocols for bioconjugation reactions using this compound. Optimal conditions (e.g., concentration, temperature, reaction time) may vary depending on the specific biomolecules and should be determined empirically.

Protocol 1: General CuAAC Bioconjugation

This protocol describes the ligation of this compound to an alkyne-modified biomolecule (e.g., a protein).

Materials:

-

This compound

-

Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared)

-

Copper-binding ligand (e.g., THPTA or BTTAA) stock solution (e.g., 250 mM in water/DMSO)

Procedure:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

-

Add this compound to the solution. A 10- to 50-fold molar excess over the biomolecule is typically recommended.

-

Prepare a premix of the catalyst. In a separate tube, combine the CuSO4 stock solution and the ligand stock solution. The final concentration of copper is typically 0.1-1 mM, with the ligand at a 5-fold molar excess to the copper.[15]

-

Initiate the reaction by adding the copper/ligand premix to the biomolecule solution.

-